![molecular formula C34H35NO11 B1201983 N-Benzyladriamycin](/img/structure/B1201983.png)
N-Benzyladriamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyladriamycin, also known as this compound, is a useful research compound. Its molecular formula is C34H35NO11 and its molecular weight is 633.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-Tumor Activity
N-Benzyladriamycin-14-valerate has demonstrated significant anti-tumor activity against several cancer types, including breast and ovarian cancers. In comparative studies, AD198 exhibited comparable or superior efficacy to doxorubicin in both P-glycoprotein (Pgp)-positive and -negative cell lines. For instance, in Pgp-positive breast cancer cell lines (MCF7AD), AD198 showed an IC50 value of 0.15 µM compared to doxorubicin's 2.5 µM, indicating that AD198 is less affected by drug resistance mechanisms associated with Pgp .
Ewing Sarcoma Treatment
Recent research has explored the use of this compound-14-valerate in the treatment of Ewing sarcoma through innovative delivery methods such as lipopeptide nanoconjugates. These nanoconjugates enhance the bioavailability and targeting of AD198 to tumor cells, potentially improving therapeutic outcomes .
Case Study 1: Non-Hodgkin Lymphoma
In a study involving TRAF3-deficient mouse models of non-Hodgkin lymphoma, this compound was administered to evaluate its therapeutic efficacy. The results indicated that AD198 significantly reduced tumor growth and improved survival rates in treated mice compared to controls. The study highlighted the compound's ability to induce apoptosis via distinct biochemical pathways, reinforcing its potential as a therapeutic agent for aggressive B-cell malignancies .
Case Study 2: Canine Appendicular Osteosarcoma
This compound-14-valerate has also been investigated for its application in veterinary oncology, specifically for treating canine appendicular osteosarcoma. In vitro studies demonstrated that AD198 could effectively inhibit tumor cell proliferation and induce apoptosis in canine osteosarcoma cells, suggesting its potential use as an adjunct therapy alongside traditional treatments like amputation and chemotherapy .
Comparative Data Table
Cancer Type | Model System | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
Breast Cancer (Pgp-negative) | MCF-7 | 0.15 | Comparable |
Breast Cancer (Pgp-positive) | MCF7AD | 2.5 | Superior |
Ovarian Cancer (Pgp-negative) | A2780 | 0.07 | Comparable |
Ovarian Cancer (Pgp-positive) | A2780 DX5 | 0.6 | Superior |
Non-Hodgkin Lymphoma | TRAF3-deficient mice | Not specified | Significant reduction in tumor growth |
属性
分子式 |
C34H35NO11 |
---|---|
分子量 |
633.6 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C34H35NO11/c1-16-29(38)20(35-14-17-7-4-3-5-8-17)11-24(45-16)46-22-13-34(43,23(37)15-36)12-19-26(22)33(42)28-27(31(19)40)30(39)18-9-6-10-21(44-2)25(18)32(28)41/h3-10,16,20,22,24,29,35-36,38,40,42-43H,11-15H2,1-2H3/t16-,20-,22-,24-,29+,34-/m0/s1 |
InChI 键 |
XMCYNHRPENWNFK-LKFFLYECSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CC=CC=C6)O |
同义词 |
AD 288 AD 288 hydrochloride AD-288 N-benzyladriamycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。